4-Chloro-2-fluorophenyl cyclobutyl ketone
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Overview
Description
4-Chloro-2-fluorophenyl cyclobutyl ketone: is an organic compound with the molecular formula C11H10ClFO . It is a colorless oil with a molecular weight of 212.65 g/mol . This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluorophenyl cyclobutyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the stability and activity of certain proteins, leading to changes in cellular behavior . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action . Understanding these interactions is crucial for developing targeted therapies and studying its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for studying its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorophenyl cyclobutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-2-fluorophenyl cyclobutyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
- 4-Chloro-2-fluorophenyl methyl ketone
- 4-Chloro-2-fluorophenyl ethyl ketone
- 4-Chloro-2-fluorophenyl propyl ketone
Comparison: 4-Chloro-2-fluorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDTVMUWSRHOMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642545 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-09-8 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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